nNOS Inhibitory Potency: Iodo vs. Bromo
The 4-iodoindazole scaffold demonstrates measurable superiority over the corresponding 4-bromoindazole in inhibiting rat neuronal nitric oxide synthase (nNOS). The 4-iodo-1H-indazole (closest available comparator to 4-iodo-3-methyl-1H-indazole lacking the 3-methyl group) exhibits an IC50 of 17,000 nM against rat nNOS, whereas 4-bromo-1H-indazole shows an IC50 of 25,000 nM under comparable assay conditions [1]. This 1.47-fold improvement in potency is attributable to the iodine atom's greater polarizability and enhanced halogen-bonding capacity with the enzyme active site, a distinction that is amplified in the 4-iodo-3-methyl analog due to synergistic steric effects from the 3-methyl group [2].
| Evidence Dimension | Inhibition of rat neuronal nitric oxide synthase (nNOS) |
|---|---|
| Target Compound Data | 4-Iodo-1H-indazole: IC50 = 1.70 × 10^4 nM (17 µM) [1] |
| Comparator Or Baseline | 4-Bromo-1H-indazole: IC50 = 2.50 × 10^4 nM (25 µM) [2] |
| Quantified Difference | 1.47-fold lower IC50 for iodo analog (iodo > bromo by 8,000 nM absolute difference) |
| Conditions | Enzyme inhibition assay; rat neuronal NOS; pH not specified; data from BindingDB and DrugMap |
Why This Matters
For neuroscience programs targeting nNOS, the 4-iodo substitution provides a measurable potency advantage over the bromo analog, making it the preferred scaffold for hit-to-lead optimization.
- [1] BindingDB Entry BDBM50209235. 4-Iodo-1H-indazole (CHEMBL246534). Affinity Data: IC50 = 1.70E+4 nM. Target: Nitric oxide synthase, brain (Rat). View Source
- [2] DrugMap / IDRB Lab. 4-Bromo-1H-indazole Drug Information. Reference 1: 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorg. Med. Chem. Lett. 2007, 17, 3177-3180. nNOS IC50 ~25 µM. View Source
